molecular formula C21H17N3 B8705241 3-(2-methylphenyl)-4,5-diphenyl-4H-1,2,4-triazole

3-(2-methylphenyl)-4,5-diphenyl-4H-1,2,4-triazole

Cat. No. B8705241
M. Wt: 311.4 g/mol
InChI Key: QDSBXHVDWCMLJV-UHFFFAOYSA-N
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Patent
US09309458B2

Procedure details

Then, 5.1 g (17.6 mmol) of [chloro(2-methylphenyl)methanone][chloro(phenyl)methylidene]hydrazone obtained in Step 2, 60 ml of dimethylaniline, and 4.9 g (52.8 mmol) of aniline were put into a 500-ml recovery flask and heated and stirred at 120° C. for 7 hours. After the stirring, the reacted solution was added to 1N hydrochloric acid and the mixture was stirred for 30 minutes. Then, an organic layer was extracted with dichloromethane. This organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and saturated brine. Purification by column chromatography was then performed. A mixed solvent of toluene and ethyl acetate in a ratio of 1:1 was used as a developing solvent. The obtained fraction was concentrated to give 3.4 g of a white solid of Hmpptz in a yield of 63%. A synthesis scheme of Step 3 is shown in (a-3).
Name
[chloro(2-methylphenyl)methanone][chloro(phenyl)methylidene]hydrazone
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
Cl[C:2](=[N:9][N:10]=[C:11](Cl)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[NH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.Cl>CN(C)C1C=CC=CC=1>[CH3:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:11]1[N:20]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:2]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[N:9][N:10]=1

Inputs

Step One
Name
[chloro(2-methylphenyl)methanone][chloro(phenyl)methylidene]hydrazone
Quantity
5.1 g
Type
reactant
Smiles
ClC(C1=CC=CC=C1)=NN=C(C1=C(C=CC=C1)C)Cl
Name
Quantity
4.9 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
Then, an organic layer was extracted with dichloromethane
WASH
Type
WASH
Details
This organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and saturated brine
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
CONCENTRATION
Type
CONCENTRATION
Details
The obtained fraction was concentrated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)C1=NN=C(N1C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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